![molecular formula C9H13ClN4O B5235305 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride](/img/structure/B5235305.png)
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 1999 by Abbott Laboratories and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride increases the levels of adenosine in the brain, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potency as an adenosine kinase inhibitor. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potential for off-target effects, as it may also inhibit other enzymes that are involved in adenosine metabolism.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride. One potential application is in the treatment of neuropathic pain, as 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce pain behavior in animal models. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride may have potential in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride in humans.
Synthesemethoden
The synthesis of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethylene glycol to form 2-(2-nitro-1H-benzimidazol-1-yl)ethanol. This compound is then reduced to 2-(2-amino-1H-benzimidazol-1-yl)ethanol, which is subsequently reacted with cyanamide to form 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been extensively studied for its potential in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In animal models, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce inflammation and improve motor function in mice with multiple sclerosis. Furthermore, 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been shown to reduce the levels of adenosine, a neurotransmitter that is involved in the development of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-amino-2-iminobenzimidazol-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-9-12(5-6-14)7-3-1-2-4-8(7)13(9)11;/h1-4,10,14H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYQBKRPQWFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2N)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.